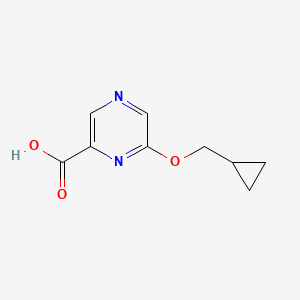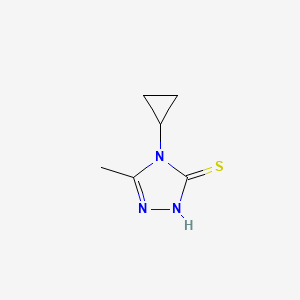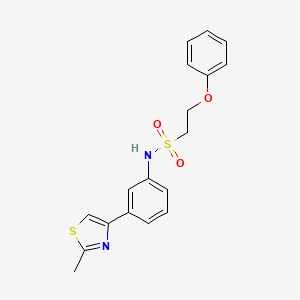![molecular formula C23H24N2O5S2 B2781633 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 896333-58-7](/img/structure/B2781633.png)
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring a methoxyphenethyl group, a phenylsulfonyl group, and a thiophen-2-yl group, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Methoxyphenethyl Group: This step involves the nucleophilic substitution of the oxalamide core with 2-methoxyphenethylamine.
Addition of the Phenylsulfonyl Group: This can be done by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.
Incorporation of the Thiophen-2-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the methoxyphenethyl and thiophen-2-yl groups suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenethyl group could facilitate binding to aromatic residues in proteins, while the thiophen-2-yl group may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenethyl)-N2-(2-(phenylsulfonyl)ethyl)oxalamide: Lacks the thiophen-2-yl group, which may affect its chemical reactivity and biological activity.
N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the phenylsulfonyl group, potentially altering its solubility and stability.
N1-(2-phenylethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness
The presence of both the methoxyphenethyl and thiophen-2-yl groups in N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-30-19-11-6-5-8-17(19)13-14-24-22(26)23(27)25-16-21(20-12-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRDSJIXYZVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781550.png)
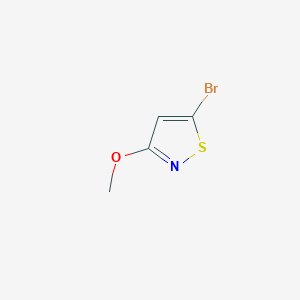
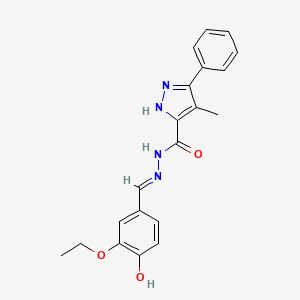
![N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2781554.png)
![N-[5-(3,4-dimethoxyphenyl)-15,17-dioxa-3,7,8-triazapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4,6,9,12,14(18)-heptaen-11-yl]-2,2,2-trifluoroacetamide](/img/structure/B2781556.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)
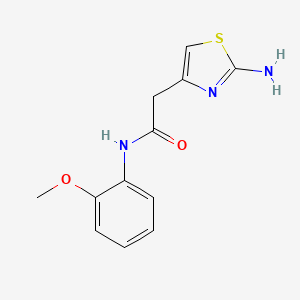
![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)
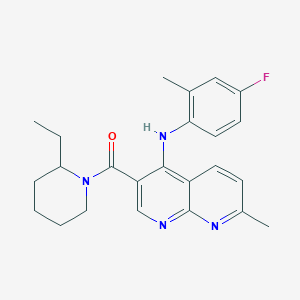
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2781567.png)
